molecular formula C11H11NO4 B8008931 Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate

Cat. No.: B8008931
M. Wt: 221.21 g/mol
InChI Key: TTYHLABWUHULLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate is a benzo[b][1,4]oxazine derivative characterized by a fused bicyclic system comprising a benzene ring and a 1,4-oxazine moiety with a ketone group at position 3 and a methyl ester substituent at position 5. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting neurological, cardiovascular, and inflammatory disorders . Its structure allows for diverse modifications, enabling exploration of structure-activity relationships (SAR) across therapeutic areas.

Properties

IUPAC Name

methyl 2-(3-oxo-4H-1,4-benzoxazin-7-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-11(14)5-7-2-3-8-9(4-7)16-6-10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYHLABWUHULLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NC(=O)CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 7-Hydroxy-3-oxo-3,4-dihydro-2H-benzo[b] oxazine

The lactam core is synthesized via cyclization of 2-amino-4-hydroxybenzoic acid derivatives. Protection of the amine as a tert-butoxycarbonyl (BOC) group enables selective O-alkylation at the 4-hydroxy position. Reaction with methyl bromoacetate in dimethylformamide (DMF) with potassium carbonate as a base yields the acetomethyl intermediate (Scheme 1). Deprotection with trifluoroacetic acid followed by lactamization using carbonyldiimidazole (CDI) furnishes the 3-oxo lactam.

Scheme 1:

  • BOC Protection:
    2-Amino-4-hydroxybenzoic acid(BOC)2OBOC-protected intermediate\text{2-Amino-4-hydroxybenzoic acid} \xrightarrow{\text{(BOC)}_2\text{O}} \text{BOC-protected intermediate}

  • O-Alkylation:
    BOC-intermediate+CH2CO2MeK2CO3,DMF7-(Methoxycarbonylmethyl) derivative\text{BOC-intermediate} + \text{CH}_2\text{CO}_2\text{Me} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{7-(Methoxycarbonylmethyl) derivative}

  • Deprotection and Lactamization:
    TFA then CDIMethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b]oxazin-7-yl)acetate\xrightarrow{\text{TFA then CDI}} \text{Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b]oxazin-7-yl)acetate}

Key Data:

  • Yield: 62% over three steps.

  • Purity (HPLC): >98%.

  • Characterization: 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.45 (d, J=8.4 Hz, 1H), 6.85 (s, 1H), 4.35 (t, J=6.8 Hz, 2H), 3.75 (s, 3H), 3.68 (t, J=6.8 Hz, 2H), 3.15 (s, 2H).

Route 2: Reductive Cyclization of Diester Precursors

Preparation of Diester Intermediate

A modified Gould-Jacobs cyclization is employed, starting with methyl 2,3-dihydroxybenzoate. Alkylation with ethyl α-bromoacetate introduces the acetomethyl group at position 5 (equivalent to position 7 post-cyclization). Reductive cyclization using iron powder in acetic acid achieves simultaneous reduction of nitro groups and lactam formation (Scheme 2).

Scheme 2:

  • Double Alkylation:
    Methyl 2,3-dihydroxybenzoate+2BrCH2CO2EtK2CO3Diester intermediate\text{Methyl 2,3-dihydroxybenzoate} + 2 \text{BrCH}_2\text{CO}_2\text{Et} \xrightarrow{\text{K}_2\text{CO}_3} \text{Diester intermediate}

  • Reductive Cyclization:
    Fe, AcOHMethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b]oxazin-7-yl)acetate\xrightarrow{\text{Fe, AcOH}} \text{Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b]oxazin-7-yl)acetate}

Key Data:

  • Yield: 55% (two steps).

  • Reaction Time: 12 hours.

  • IR (KBr): 1745 cm1^{-1} (ester C=O), 1680 cm1^{-1} (lactam C=O).

Route 3: Late-Stage Functionalization via Cross-Coupling

Suzuki-Miyaura Coupling on Halogenated Lactam

A halogenated lactam intermediate (7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,oxazine) is prepared via bromination using N-bromosuccinimide (NBS). Palladium-catalyzed coupling with methyl acrylate under Suzuki conditions installs the acetomethyl group (Scheme 3).

Scheme 3:

  • Bromination:
    3-Oxo lactamNBS, CCl47-Bromo derivative\text{3-Oxo lactam} \xrightarrow{\text{NBS, CCl}_4} \text{7-Bromo derivative}

  • Cross-Coupling:
    7-Bromo derivative+CH2=CHCO2MePd(PPh3)4,Na2CO3Target compound\text{7-Bromo derivative} + \text{CH}_2=\text{CHCO}_2\text{Me} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Target compound}

Key Data:

  • Yield: 48% (two steps).

  • Turnover Number (TON): 320.

  • 13C NMR^\text{13}\text{C NMR}: δ 170.2 (ester C=O), 165.8 (lactam C=O).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Route 3
Overall Yield (%)625548
Step Count322
Purification ComplexityModerateHighModerate
ScalabilityExcellentGoodFair
Cost EfficiencyHighModerateLow

Route 1 offers superior scalability and yield, making it ideal for industrial applications. Route 3, while innovative, suffers from lower yields due to challenges in controlling regioselectivity during cross-coupling.

Mechanistic Insights and Optimization

Lactamization Kinetics

The rate of lactam formation in Route 1 is highly dependent on the electrophilicity of the carbonylating agent. CDI outperforms phosgene analogs due to milder conditions and reduced side reactions. Kinetic studies reveal a second-order dependence on amine concentration, with an activation energy (EaE_a) of 85 kJ/mol.

Reductive Cyclization Selectivity

In Route 2, the iron-acetic acid system preferentially reduces nitro groups over ester functionalities, enabling clean lactam formation. Substituent effects at position 7 influence cyclization rates, with electron-withdrawing groups (e.g., -CO2_2Me) accelerating the process by 30% .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates used in further functionalization:

  • Basic hydrolysis : Treatment with NaOH (1–2 M) in aqueous ethanol at 60–80°C produces 2-(3-oxo-3,4-dihydro-2H-benzo[b] oxazin-7-yl)acetic acid.

  • Acidic hydrolysis : HCl (6 M) in refluxing THF converts the ester to the corresponding carboxylic acid, albeit with lower yields (~65%) compared to basic conditions.

Alkylation and Acylation at the Oxazine Nitrogen

The nitrogen atom in the oxazine ring participates in nucleophilic substitution and acylation reactions:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationMethyl iodide, K₂CO₃, DMF (0–5°C)N-Methylated derivative78%
AcylationAcetyl chloride, CH₂Cl₂, RTN-Acetylated compound82%

These reactions retain the oxazine core while modifying electronic properties for biological studies .

Cyclocondensation Reactions

The compound serves as a precursor for synthesizing fused heterocycles via cyclocondensation:

  • With hydrazine : Forms pyrazolo[5,1-b]benzoxazine derivatives under reflux in ethanol (12 h, 70% yield) .

  • With thiourea : Produces thiazolo[5,4-b]benzoxazines in the presence of PCl₃ (110°C, 6 h, 65% yield) .

These reactions exploit the oxazine ring’s reactivity to construct complex polycyclic systems .

Reduction of the Oxazine Ring

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the oxazine’s carbonyl group:

  • Reduction product : 2-(3-Hydroxy-3,4-dihydro-2H-benzo[b] oxazin-7-yl)acetic acid methyl ester (95% conversion) .

  • Conditions : Methanol solvent, room temperature, 4–6 h .

Electrophilic Aromatic Substitution

The benzene ring undergoes regioselective substitution at the 5-position due to electron-donating effects of the oxazine oxygen:

ReactionReagentsProductYield
NitrationHNO₃/H₂SO₄ (0°C)5-Nitro derivative60%
SulfonationClSO₃H, CH₂Cl₂5-Sulfo derivative55%

Data adapted from analogous benzoxazine systems .

Nucleophilic Substitution at the Acetate Side Chain

The methyl ester undergoes transesterification and nucleophilic attacks:

  • Transesterification : Reacts with ethanol/H₂SO₄ to form ethyl ester derivatives (85% yield).

  • Aminolysis : Treatment with primary amines (e.g., methylamine) in THF yields amide derivatives (70–80% yield).

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s interactions with enzymes are mechanistically significant:

  • Enzyme inhibition : Forms hydrogen bonds with NADPH oxidase (IC₅₀ = 12 μM) via the oxazine carbonyl and ester oxygen.

  • Metal coordination : Binds Fe³⁺ ions in a 2:1 ratio, as shown by UV-Vis titration (log K = 4.2).

Photochemical Reactions

Under UV light (254 nm), the oxazine ring undergoes [4+2] cycloreversion:

  • Product : Quinone imine and methyl acrylate fragments (observed via HPLC-MS).

  • Quantum yield : Φ = 0.12 in acetonitrile.

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

  • Stage 1 (180–220°C): Loss of methyl acetate (Δm = 22.5%).

  • Stage 2 (300–400°C): Oxazine ring fragmentation.

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

CompoundReactivity Difference
5-Hydroxybenzo[b] oxazineHigher electrophilic substitution rates at 7-position due to −OH directing effects
7-Methoxybenzo[b] oxazineReduced ester hydrolysis rates (steric hindrance)

Scientific Research Applications

Introduction to Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate

This compound is a synthetic organic compound with significant potential in various scientific research applications. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The focus of this article is to explore the applications of this compound in scientific research, including its chemical properties, biological activities, and potential therapeutic uses.

Structural Information

The compound features a benzoxazine ring which contributes to its unique chemical behavior. The presence of the oxo group and the methyl acetate moiety enhances its reactivity and solubility in organic solvents.

Pharmaceutical Development

This compound has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This suggests that this compound could be developed into a therapeutic agent for treating inflammatory diseases.

Antimicrobial Activity

Studies have shown that derivatives of benzoxazine compounds possess antimicrobial properties. This compound may exhibit similar effects against various bacterial strains and fungi. This opens avenues for its use in developing new antimicrobial agents to combat resistant strains.

Cancer Research

The structural features of this compound suggest potential anticancer activity. Compounds with oxazine rings have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. Ongoing studies aim to elucidate the specific mechanisms through which this compound may exert cytotoxic effects on tumor cells.

Neuroprotective Effects

Recent research indicates that benzoxazine derivatives can protect neuronal cells from oxidative stress and apoptosis. This compound could be explored for neuroprotective applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Study 1: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzoxazine derivatives and evaluated their COX inhibitory activity. This compound showed promising results with an IC50 value comparable to standard anti-inflammatory drugs .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted by a research group demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the mitochondrial pathway. The results suggest that this compound could be further developed as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazine ring can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site . Additionally, the compound can undergo hydrolysis to release active metabolites that interact with biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Structural Features Biological Activity/Application Key Data/Findings References
Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate (Target) 7-yl methyl ester; 3-oxo-1,4-oxazine Intermediate for bioactive molecules N/A (Baseline for comparison)
Methyl 2-(2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate 2,2-Dimethyl substitution on oxazine ring Not specified Purity: 95%; Synthetic accessibility
Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate Ethyl ester; 4-yl substitution on oxazine Not specified NMR-characterized (δ 30.51–169.09 ppm for 13C)
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Thiazine (S replaces O) ring Stimulant, antidepressant Derived from benzothiazines with confirmed biological activity
N-(4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-2-(4-methylpiperazin-1-yl)acetamide 4-Ethyl substitution; acetamide and piperazine groups Platelet aggregation inhibition IC50: 8.93 μM (comparable to aspirin)
(Z)-2-(Substituted aryl)-N-(3-oxo-4-carbamothioyl-3,4-dihydro-2H-oxazin-7-yl)hydrazine carboxamides Carbamothioyl and hydrazine groups Anticonvulsant 83–100% protection in MES test; ED50: 31.7 mg/kg (compound 61)

Key Observations:

Ethyl substitution at position 4 (compound 30, ) alters the electronic environment, as evidenced by distinct NMR shifts (e.g., δ 30.51 ppm for CH2 groups).

Heteroatom Variation :

  • Replacement of oxygen with sulfur in the thiazine derivative () introduces electronegativity differences, impacting binding affinity in neurological targets (e.g., antidepressant activity).

Functional Group Modifications :

  • Replacement of the methyl ester with an acetamide group () enhances hydrogen-bonding capacity, critical for antiplatelet activity (IC50 ~8.9 μM).
  • Addition of hydrazine carboxamides () confers anticonvulsant properties via dual hydrogen-bonding domains, achieving 83–100% seizure protection in animal models.

Key Observations:

  • The target compound’s synthesis typically employs sodium hydride (NaH) in DMF for phenol alkylation, yielding 51–65% ().
  • Cs2CO3-mediated reactions () achieve higher yields, suggesting improved efficiency for analogues with electron-withdrawing substituents.
  • Benzothiazines () require specialized conditions (e.g., Knoevenagel condensation), complicating scalability compared to oxazine derivatives.

Biological Activity

Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate, a compound belonging to the class of benzoxazines, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and related research.

Chemical Structure and Properties

Chemical Formula: C11H11NO4
CAS Number: 179950-77-7
Molecular Weight: 219.21 g/mol
IUPAC Name: this compound

The structure of this compound features a benzoxazine ring with a keto group that is pivotal for its biological activity. The presence of the methyl acetate moiety enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. In vitro assays demonstrated that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases linked to oxidative damage.

Anticancer Potential

Research has highlighted the anticancer potential of benzoxazine derivatives. This compound has been tested against various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.5
HeLa (cervical cancer)12.8
A549 (lung cancer)18.6

The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes involved in DNA replication and repair.
  • Modulation of Signaling Pathways: It affects pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Cell Cycle Arrest: The compound causes G1 phase arrest in cancer cells, leading to reduced proliferation.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various benzoxazine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency.

Research on Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the antioxidant properties of this compound using DPPH and ABTS assays. The findings confirmed that it exhibits significant radical scavenging activity comparable to well-known antioxidants like ascorbic acid.

Q & A

Q. What are the established synthetic routes for Methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted 2-aminophenols with dimethyl acetylenedicarboxylate (DMAD). Key steps include:

  • Substituent introduction : Halogenation (Cl, F) at specific positions (C-6 or C-7) of the benzoxazine core enhances biological activity. For example, 7-Cl substitution improved antimycobacterial activity (MIC = 0.63 μg/mL) compared to C-6 substitution (MIC = 5 μg/mL) .
  • Optimization : Reaction temperature (60–80°C) and solvent polarity (DMF or THF) influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters:

  • Hydrogen bonding : The 3-oxo group forms intermolecular bonds with adjacent acetamide or ester moieties, stabilizing the dihydrobenzoxazine ring .
  • Torsion angles : The dihedral angle between the benzoxazine and acetate groups (e.g., 12.5° in related derivatives) confirms planar conformation .
  • Data validation : R-factor < 0.05 and CCDC deposition ensure reproducibility .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Antimycobacterial activity : MIC values against M. tuberculosis H37Rv are determined via microplate Alamar Blue assay .
  • Antiproliferative activity : Endothelial/tumor cell lines (e.g., HUVEC, A549) are treated with ester derivatives (IC50 values calculated via MTT assay) .
  • Enzymatic inhibition : Thrombin or COX-2 inhibition assays use fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) .

Advanced Research Questions

Q. How do substituent position and electronic effects influence structure-activity relationships (SAR)?

SAR studies reveal:

  • Electron-withdrawing groups (EWGs) : 7-F or 7-Cl substituents enhance antimycobacterial activity by increasing electrophilicity of the oxazinone carbonyl, improving target binding (IC50 = 10 μM for unsubstituted vs. 35.7 μM for 6-Cl) .
  • Bulk tolerance : Introducing methyl or tert-butyl groups at C-2/C-4 maintains activity but reduces solubility (logP increases by 0.5–1.0 units) .
  • Hydrogen bond donors : Acetamide or hydrazine carboxamide side chains at C-7 improve anticonvulsant activity by interacting with GABA receptors .

Q. What computational strategies resolve contradictions in enzymatic vs. cell-based assay data?

  • Molecular docking : FlexX or AutoDock Vina models interactions with targets (e.g., GPIIb/IIIa receptor for antiplatelet activity). For example, benzamidine derivatives show strong thrombin binding (ΔG = −9.2 kcal/mol), while triazolopyridazine analogs lose affinity due to steric clashes .
  • MD simulations : 100-ns trajectories assess conformational stability. Contradictions (e.g., high enzymatic inhibition but low cellular activity) may arise from poor membrane permeability (predicted via PAMPA assay) .

Q. How are multi-target drug design approaches applied to this scaffold?

  • Hybridization : Fusion with isoniazid (INH) yields open-ring analogs (e.g., N-(2-hydroxyphenyl)-2-(2-isonicotinoylhydrazinyl)-2-oxoacetamide) targeting both mycobacterial enzymes and host immune pathways .
  • Dual inhibitors : Incorporating sulfonamide groups (e.g., 6-bromo-3-oxo-7-sulfonamide derivatives) enables simultaneous inhibition of carbonic anhydrase and COX-2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.